5-Bromo-2-methoxyisonicotinonitrile
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Overview
Description
5-Bromo-2-methoxyisonicotinonitrile is an organic compound with the molecular formula C7H5BrN2O It is a derivative of isonicotinonitrile, where a bromine atom is substituted at the 5th position and a methoxy group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-methoxyisonicotinonitrile typically involves the bromination of 2-methoxyisonicotinonitrile. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve a scalable process that ensures high yield and purity. One such method includes the use of continuous flow reactors, which allow for precise control over reaction parameters and efficient heat transfer. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-methoxyisonicotinonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The nitrile group can be reduced to form amines.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Major Products Formed
Substitution: Formation of 5-substituted-2-methoxyisonicotinonitrile derivatives.
Oxidation: Formation of 5-bromo-2-methoxyisonicotinaldehyde or 5-bromo-2-methoxyisonicotinic acid.
Reduction: Formation of 5-bromo-2-methoxyisonicotinamines.
Scientific Research Applications
5-Bromo-2-methoxyisonicotinonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-2-methoxyisonicotinonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular pathways. The bromine atom and nitrile group play crucial roles in its reactivity and binding affinity to target molecules. Detailed studies on its mechanism of action are essential to understand its full potential and applications.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methoxynicotinonitrile: Similar structure but with a different position of the nitrile group.
5-Bromo-2-chloroisonicotinonitrile: Contains a chlorine atom instead of a methoxy group.
5-Bromo-2-methylisonicotinonitrile: Contains a methyl group instead of a methoxy group.
Uniqueness
5-Bromo-2-methoxyisonicotinonitrile is unique due to the presence of both a bromine atom and a methoxy group, which confer distinct chemical properties and reactivity. This combination allows for specific interactions in chemical and biological systems, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H5BrN2O |
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Molecular Weight |
213.03 g/mol |
IUPAC Name |
5-bromo-2-methoxypyridine-4-carbonitrile |
InChI |
InChI=1S/C7H5BrN2O/c1-11-7-2-5(3-9)6(8)4-10-7/h2,4H,1H3 |
InChI Key |
WGIZOKYZAJUZDK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C(=C1)C#N)Br |
Origin of Product |
United States |
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